molecular formula C12H12N4O2 B8131033 4-((6-aminopyridin-3-yl)oxy)-N-methylpicolinamide

4-((6-aminopyridin-3-yl)oxy)-N-methylpicolinamide

Cat. No.: B8131033
M. Wt: 244.25 g/mol
InChI Key: KKGRUYGNAIKOBK-UHFFFAOYSA-N
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Description

4-((6-aminopyridin-3-yl)oxy)-N-methylpicolinamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyridine ring substituted with an amino group and an oxy linkage to a picolinamide moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-aminopyridin-3-yl)oxy)-N-methylpicolinamide typically involves the following steps:

    Formation of the Aminopyridine Intermediate: The starting material, 6-chloropyridine-3-amine, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to introduce the amino group at the 6-position.

    Oxy Linkage Formation: The aminopyridine intermediate is then reacted with a suitable phenol derivative under basic conditions to form the oxy linkage.

    Picolinamide Formation: The final step involves the reaction of the oxy-substituted pyridine with N-methylpicolinamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-((6-aminopyridin-3-yl)oxy)-N-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The oxy linkage allows for nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or thiolates in basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-((6-aminopyridin-3-yl)oxy)-N-methylpicolinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable compound for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((6-aminopyridin-3-yl)oxy)-N-methylpicolinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-aminopyridin-3-yl)oxy)benzonitrile
  • 4-((6-aminopyridin-3-yl)oxy)phenol
  • 4-((6-aminopyridin-3-yl)oxy)benzamide

Uniqueness

4-((6-aminopyridin-3-yl)oxy)-N-methylpicolinamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

4-(6-aminopyridin-3-yl)oxy-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-14-12(17)10-6-8(4-5-15-10)18-9-2-3-11(13)16-7-9/h2-7H,1H3,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGRUYGNAIKOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-hydroxypyridine (0.968 g, 8.79 mmol) in DMA (15 mL) was treated with potassium tert-butoxide (0.987 g, 8.79 mmol), stirred at RT for 3 h, treated with 4-chloro-N-methylpicolinamide (1.5 g, 8.79 mmol) and stirred at RT for 2 days. The mixture was concentrated to dryness, treated with water, extracted with EtOAc (3×) and the combined organics were washed with brine, dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (EtOAc, MeOH/DCM) to afford 4-((6-aminopyridin-3-yl)oxy)-N-methylpicolinamide (1.3 g, 61%). 1H NMR (400 MHz, DMSO-d6): δ 8.75 (m, 1H), 8.46 (d, J=5.6 Hz, 1H), 7.82 (d, J=2.9 Hz, 1H), 7.34 (d, J=2.6 Hz, 1H), 7.30 (dd, J=8.9, 3.0 Hz, 1H), 7.10 (dd, J=5.6, 2.7 Hz, 1H), 6.53 (d, J=8.9 Hz, 1H), 6.07 (s, 2H), 2.77 (d, J=4.8 Hz, 3H); MS (ESI) m/z: 245.1 (M+H+).
Quantity
0.968 g
Type
reactant
Reaction Step One
Quantity
0.987 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

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